molecular formula C22H20ClN3O2 B14137096 2-(4-chloro-2-methylphenoxy)-N-{4-[(E)-phenyldiazenyl]phenyl}propanamide CAS No. 541535-58-4

2-(4-chloro-2-methylphenoxy)-N-{4-[(E)-phenyldiazenyl]phenyl}propanamide

Cat. No.: B14137096
CAS No.: 541535-58-4
M. Wt: 393.9 g/mol
InChI Key: SVYIQEDJHGFDEQ-UHFFFAOYSA-N
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Description

2-(4-chloro-2-methylphenoxy)-N-{4-[(E)-phenyldiazenyl]phenyl}propanamide is an organic compound that features a complex structure with both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-2-methylphenoxy)-N-{4-[(E)-phenyldiazenyl]phenyl}propanamide typically involves multiple steps. One common route starts with the preparation of 4-chloro-2-methylphenol, which is then reacted with propionyl chloride to form 2-(4-chloro-2-methylphenoxy)propanoic acid. This intermediate is further reacted with 4-[(E)-phenyldiazenyl]aniline under specific conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-2-methylphenoxy)-N-{4-[(E)-phenyldiazenyl]phenyl}propanamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

2-(4-chloro-2-methylphenoxy)-N-{4-[(E)-phenyldiazenyl]phenyl}propanamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-{4-[(E)-phenyldiazenyl]phenyl}propanamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-2-methylphenoxyacetic acid
  • 2,4-dichlorophenoxyacetic acid
  • 4-(4-chloro-2-methylphenoxy)butanoic acid

Uniqueness

2-(4-chloro-2-methylphenoxy)-N-{4-[(E)-phenyldiazenyl]phenyl}propanamide is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

CAS No.

541535-58-4

Molecular Formula

C22H20ClN3O2

Molecular Weight

393.9 g/mol

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-(4-phenyldiazenylphenyl)propanamide

InChI

InChI=1S/C22H20ClN3O2/c1-15-14-17(23)8-13-21(15)28-16(2)22(27)24-18-9-11-20(12-10-18)26-25-19-6-4-3-5-7-19/h3-14,16H,1-2H3,(H,24,27)

InChI Key

SVYIQEDJHGFDEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3

Origin of Product

United States

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